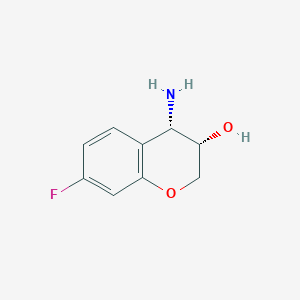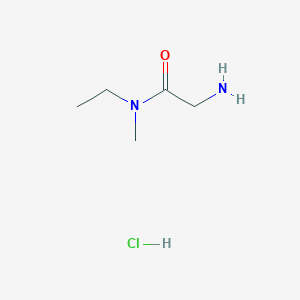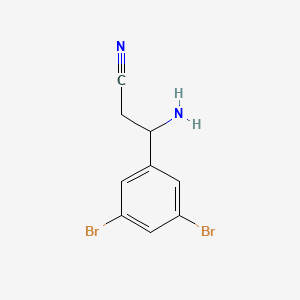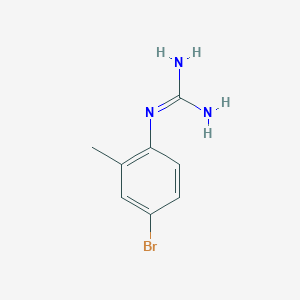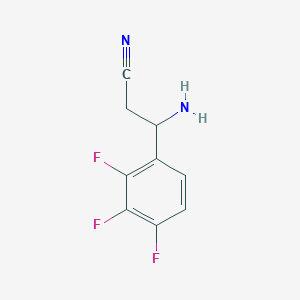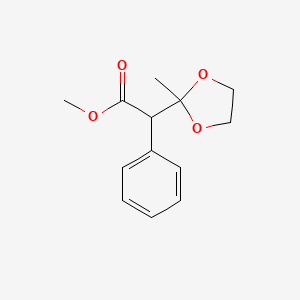
tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate: is an organic compound with the molecular formula C24H25O2P. It is a versatile reagent used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes or ketones . This compound is known for its stability and reactivity, making it valuable in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate typically involves the reaction of triphenylphosphine with tert-butyl bromoacetate, followed by iodination. The reaction conditions often include the use of solvents like chloroform or ethyl acetate, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in laboratory settings for research and development purposes. The scalability of the synthesis process allows for its production in larger quantities if needed for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate involves its role as a Wittig reagent. In the Wittig reaction, the compound reacts with aldehydes or ketones to form alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene product .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-Butyl 2-iodo-2-(triphenylphosphoranylidene)acetate include:
Ethyl (triphenylphosphoranylidene)acetate: Another Wittig reagent used in similar synthetic applications.
tert-Butyl (triphenylphosphoranylidene)acetate: A closely related compound with similar reactivity and applications
Uniqueness
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which allows for unique substitution reactions that are not possible with other Wittig reagents. This makes it a valuable tool in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C24H24IO2P |
|---|---|
Peso molecular |
502.3 g/mol |
Nombre IUPAC |
tert-butyl 2-iodo-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C24H24IO2P/c1-24(2,3)27-23(26)22(25)28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
Clave InChI |
DRRQHVUUJZVUKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate](/img/structure/B13035241.png)
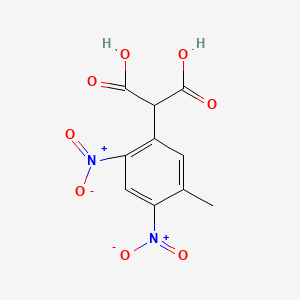
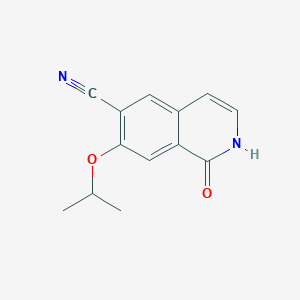
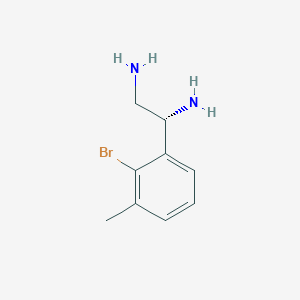
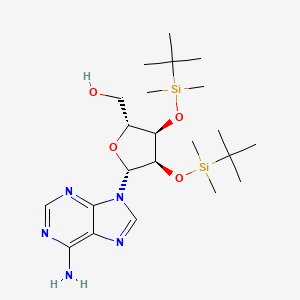
![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13035284.png)
